molecular formula C7H6F3NO2 B13705265 O-[2-(Trifluoromethoxy)phenyl]hydroxylamine

O-[2-(Trifluoromethoxy)phenyl]hydroxylamine

Cat. No.: B13705265
M. Wt: 193.12 g/mol
InChI Key: XPHUZBZLKKYVNV-UHFFFAOYSA-N
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Description

O-[2-(Trifluoromethoxy)phenyl]hydroxylamine is a hydroxylamine derivative featuring a trifluoromethoxy (-OCF₃) substituent at the ortho position of the phenyl ring. The trifluoromethoxy group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C7H6F3NO2

Molecular Weight

193.12 g/mol

IUPAC Name

O-[2-(trifluoromethoxy)phenyl]hydroxylamine

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)12-5-3-1-2-4-6(5)13-11/h1-4H,11H2

InChI Key

XPHUZBZLKKYVNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)ON

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

O-[2-(Trifluoromethoxy)phenyl]hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxylamine group may yield nitroso or nitro compounds, while reduction may produce amines .

Scientific Research Applications

O-[2-(Trifluoromethoxy)phenyl]hydroxylamine has a wide range of scientific research applications due to its unique chemical properties.

Comparison with Similar Compounds

O-[2-(Methylthio)phenyl]hydroxylamine

  • Substituent : Methylthio (-SCH₃) at the ortho position.
  • Key Differences :
    • The methylthio group is less electronegative than trifluoromethoxy, resulting in reduced electron-withdrawing effects.
    • Enhanced lipophilicity compared to the trifluoromethoxy analog due to the sulfur atom’s polarizability.
  • Applications : Methylthio derivatives are often explored in agrochemicals (e.g., as fungicides or herbicides) due to their sulfur-mediated reactivity .

O-(2,2,2-Trifluoroethyl)hydroxylamine Hydrochloride

  • Substituent : Trifluoroethyl (-CH₂CF₃) group.
  • Key Differences :
    • The trifluoroethyl group introduces a linear aliphatic chain, increasing hydrophobicity compared to aromatic trifluoromethoxy derivatives.
    • Reduced steric hindrance compared to the ortho-substituted phenyl ring.
  • Applications : Trifluoroethyl hydroxylamines are used in nucleophilic reactions or as precursors for fluorinated building blocks in drug discovery .

Substituent Electronic Effects

Compound Substituent Electronic Effect Solubility Profile
O-[2-(Trifluoromethoxy)phenyl] -OCF₃ (ortho) Strong electron-withdrawing Low polarity, moderate lipophilicity
O-[2-(Methylthio)phenyl] -SCH₃ (ortho) Moderate electron-donating Higher lipophilicity
O-(2,2,2-Trifluoroethyl) -CH₂CF₃ Electron-withdrawing (σ-inductive) High hydrophobicity

Notes:

  • The trifluoromethoxy group’s electron-withdrawing nature enhances stability toward oxidation but reduces nucleophilicity at the hydroxylamine nitrogen compared to methylthio analogs .
  • Trifluoroethyl derivatives exhibit greater volatility, which may limit their utility in aqueous-phase reactions .

Related Trifluoromethoxy-Containing Compounds

  • Pyrido[1,2-a]pyrimidin-4-one Derivatives (): Example: 7-(piperazin-1-yl)-2-[3-(trifluoromethoxy)phenyl]-4H-pyrido[1,2-a]pyrimidin-4-one. Comparison: While these compounds share the trifluoromethoxy group, their core structure (pyrimidinone) differs fundamentally from hydroxylamines. This highlights the substituent’s versatility in modulating bioactivity across diverse scaffolds .

Research Implications and Limitations

  • Gaps in Data: No direct toxicological or kinetic data for O-[2-(Trifluoromethoxy)phenyl]hydroxylamine are available in the provided evidence. Analogous compounds (e.g., thiophene fentanyl derivatives) emphasize the need for caution due to unstudied toxicological profiles .
  • Synthetic Challenges : Ortho-substituted phenylhydroxylamines may face steric hindrance during synthesis, unlike para-substituted analogs.

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